molecular formula C28H20F4N4 B10914669 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10914669
M. Wt: 488.5 g/mol
InChI Key: JVSKZTNAXVZDKE-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-methylphenyl groups at the 3 and 5 positions.

    Formation of the pyrimidine ring: The substituted pyrazole is then reacted with a suitable precursor, such as 4-fluorobenzaldehyde and trifluoroacetic acid, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • **2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidine
  • **2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine lies in its specific substitution pattern and the presence of the fluorine and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H20F4N4

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H20F4N4/c1-17-3-7-20(8-4-17)24-15-25(21-9-5-18(2)6-10-21)36(35-24)27-33-23(16-26(34-27)28(30,31)32)19-11-13-22(29)14-12-19/h3-16H,1-2H3

InChI Key

JVSKZTNAXVZDKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C

Origin of Product

United States

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